![molecular formula C12H25NO3 B14698194 [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate CAS No. 25384-47-8](/img/structure/B14698194.png)
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate is a carbamate ester, a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a dimethylpentyl chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2,3-dimethylpentanol with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency. The final product is then purified using techniques such as distillation or crystallization to remove any impurities and ensure the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate ester can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted carbamate esters.
Wissenschaftliche Forschungsanwendungen
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug formulation.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another carbamate ester used as an insecticide.
Rivastigmine: A carbamate ester used in the treatment of Alzheimer’s disease.
Aldicarb: A carbamate ester used as a pesticide.
Uniqueness
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate is unique due to its specific structural features, such as the hydroxymethyl and dimethylpentyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in the synthesis of specialized molecules and in biochemical research.
Eigenschaften
CAS-Nummer |
25384-47-8 |
|---|---|
Molekularformel |
C12H25NO3 |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-6-10(4)12(5,7-14)8-16-11(15)13-9(2)3/h9-10,14H,6-8H2,1-5H3,(H,13,15) |
InChI-Schlüssel |
VBLCEXPSCQTKLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)(CO)COC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


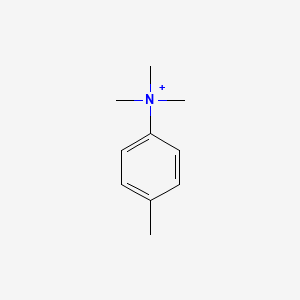
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
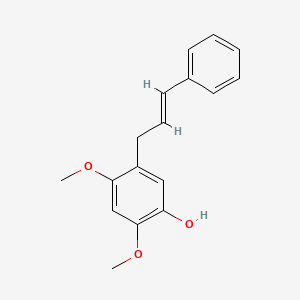
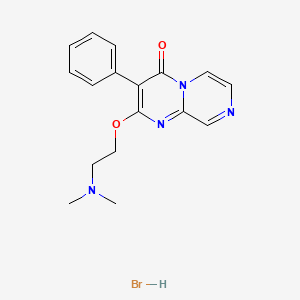

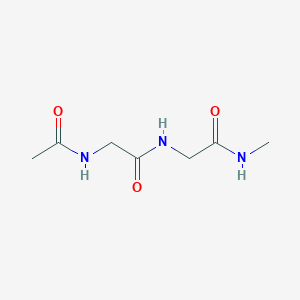
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
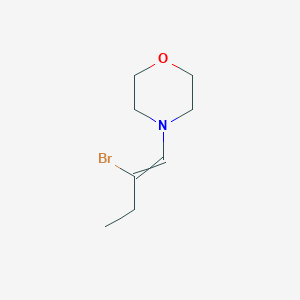
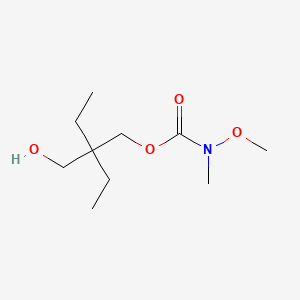
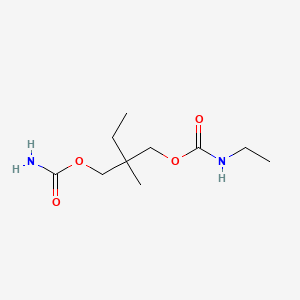
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
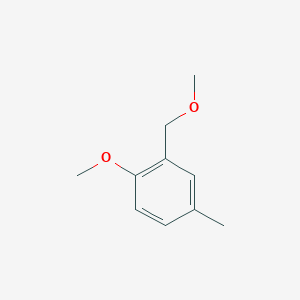
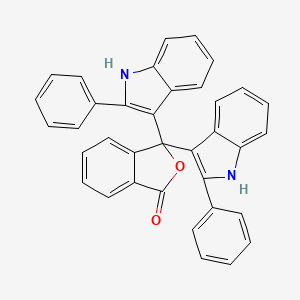
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
